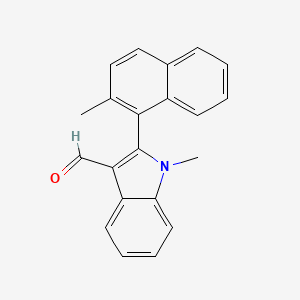
1H-Indole-3-carboxaldehyde, 1-methyl-2-(2-methyl-1-naphthalenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole-3-carboxaldehyde, 1-methyl-2-(2-methyl-1-naphthalenyl)- is a complex organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
The synthesis of 1H-Indole-3-carboxaldehyde, 1-methyl-2-(2-methyl-1-naphthalenyl)- typically involves multi-step organic reactions. One common method includes the condensation of 1-methylindole-3-carboxaldehyde with 2-methyl-1-naphthalenyl derivatives under specific reaction conditions . Industrial production methods often utilize optimized procedures to ensure high yield and purity, involving catalysts and controlled environments to facilitate the reactions efficiently .
Análisis De Reacciones Químicas
1H-Indole-3-carboxaldehyde, 1-methyl-2-(2-methyl-1-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Major products formed from these reactions include carboxylic acids, alcohols, and various substituted indole derivatives .
Aplicaciones Científicas De Investigación
1H-Indole-3-carboxaldehyde, 1-methyl-2-(2-methyl-1-naphthalenyl)- has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing complex organic molecules and heterocyclic compounds.
Biology: Indole derivatives are studied for their roles in biological systems, including their interactions with enzymes and receptors.
Industry: It is used in the development of pharmaceuticals, agrochemicals, and dyes.
Mecanismo De Acción
The mechanism of action of 1H-Indole-3-carboxaldehyde, 1-methyl-2-(2-methyl-1-naphthalenyl)- involves its interaction with specific molecular targets. The indole nucleus allows it to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, contributing to its biological effects .
Comparación Con Compuestos Similares
Compared to other indole derivatives, 1H-Indole-3-carboxaldehyde, 1-methyl-2-(2-methyl-1-naphthalenyl)- stands out due to its unique structural features and enhanced biological activity. Similar compounds include:
1-Methylindole-3-carboxaldehyde: Known for its use in synthesizing various organic compounds.
Indole-3-carboxaldehyde: Widely studied for its biological activities and synthetic applications.
1H-Indole-3-carbaldehyde: Utilized in multicomponent reactions to create complex molecules.
These compounds share the indole nucleus but differ in their substituents, leading to variations in their chemical behavior and applications.
Propiedades
Número CAS |
590401-49-3 |
|---|---|
Fórmula molecular |
C21H17NO |
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
1-methyl-2-(2-methylnaphthalen-1-yl)indole-3-carbaldehyde |
InChI |
InChI=1S/C21H17NO/c1-14-11-12-15-7-3-4-8-16(15)20(14)21-18(13-23)17-9-5-6-10-19(17)22(21)2/h3-13H,1-2H3 |
Clave InChI |
WIVZWRZXBCUOKB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=CC=CC=C2C=C1)C3=C(C4=CC=CC=C4N3C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


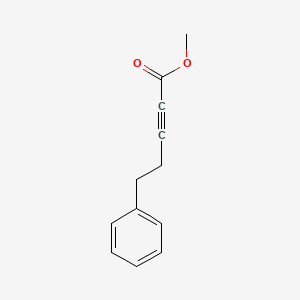
![Tri(propan-2-yl)[(3-propyl-3,4-dihydronaphthalen-1-yl)oxy]silane](/img/structure/B14222177.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-quinoxalinyl)-](/img/structure/B14222180.png)

![2-(Cyclohex-1-en-1-yl)-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B14222202.png)

![1H-Pyrrole, 2,5-dihydro-1-[(1S)-1-phenylethyl]-](/img/structure/B14222214.png)
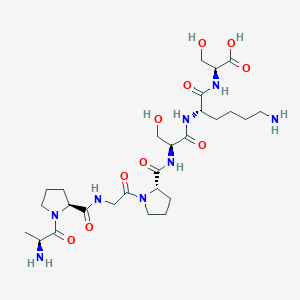
![Piperazine, 1-(5-nitro-2-thienyl)-4-[3-(trifluoromethyl)phenyl]-](/img/structure/B14222221.png)
![1-[(4-Chloro-3-methylbenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14222226.png)
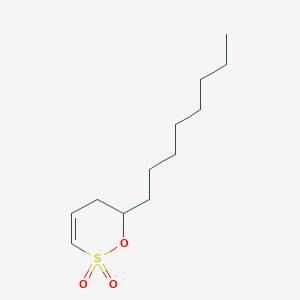
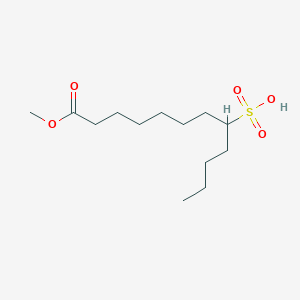
![1,3-Difluoro-2-[(4-fluorophenyl)ethynyl]-5-(pent-4-en-1-yl)benzene](/img/structure/B14222239.png)
![Pyridine, 2-[5-phenyl-4-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]-](/img/structure/B14222245.png)
